P(1),P(3)-bis(5'-adenosyl) triphosphate(4-)
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Overview
Description
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is a naturally occurring dinucleoside polyphosphate found in both eukaryotic and prokaryotic systems. It consists of two adenosine moieties linked via their 5’ positions by three phosphate groups. This compound is known for its role in inducing the proliferation of vascular smooth muscle cells and exhibiting vasoactivity .
Scientific Research Applications
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and the behavior of polyphosphates.
Biology: The compound is involved in cellular signaling and energy transfer processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and cancer treatment.
Industry: It is used in the development of biochemical assays and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves the chemical synthesis of adenosine derivatives and their subsequent phosphorylation. One method includes the use of pyrophosphite as a phosphorylating agent in the presence of divalent metal ions and organic co-factors . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is not well-documented, but it likely involves large-scale synthesis using similar chemical routes as in laboratory settings. The process would require stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are crucial for its biological functions and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include water for hydrolysis, pyrophosphite for phosphorylation, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include adenosine monophosphate, adenosine diphosphate, and other phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling pathways .
Mechanism of Action
The mechanism of action of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to purinergic receptors and influencing various cellular processes. The compound’s effects are mediated through the activation of these receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that provides energy for cellular processes.
Adenosine diphosphate (ADP): A product of ATP hydrolysis involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is unique due to its structure, consisting of two adenosine moieties linked by three phosphate groups. This structure allows it to participate in specific biochemical reactions and signaling pathways that are distinct from those of ATP, ADP, and AMP .
Properties
Molecular Formula |
C20H24N10O16P3-3 |
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Molecular Weight |
753.4 g/mol |
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Synonyms |
5'Ap3A adenosine 5'-triphosphate 5'-adenosine adenosine(3)triphosphate adenosine adenosine(5')triphospho(5')adenosine Ap3A ApppA diadenosine triphosphate P(1),(P3)-bis(5'-adenosyl)triphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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